N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Description
N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin derivative featuring a pyridin-2-yl acetamide moiety linked to a 3,4,8-trimethyl-substituted coumarin scaffold. Coumarins are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s structure combines a coumarin core—known for its planar aromatic system and ability to intercalate with biomolecules—with a pyridine-acetamide group that may enhance solubility and target-specific interactions.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-pyridin-2-yl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H18N2O4/c1-11-12(2)19(23)25-18-13(3)15(8-7-14(11)18)24-10-17(22)21-16-6-4-5-9-20-16/h4-9H,10H2,1-3H3,(H,20,21,22) |
InChI Key |
IIXINRDIZCADGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:
Formation of the chromenone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be investigated for its potential therapeutic effects and used in drug development.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of coumarinyloxyacetamide derivatives. Key structural analogues include:
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g)
These derivatives, synthesized by Shah et al., feature a 4-methyl coumarin core with varied N-substituents on the acetamide group. Unlike the target compound, they lack the 3,4,8-trimethyl substitution but share the coumarin-acetamide backbone. Anticancer screening revealed moderate to high activity, suggesting that the acetamide’s N-substituent (e.g., aryl or alkyl groups) critically modulates potency. For example, derivatives with electron-withdrawing groups on the aryl ring exhibited enhanced cytotoxicity.
N-[3-(Dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide This compound replaces the pyridin-2-yl group with a dimethylamino-propyl chain and introduces a 5-hydroxy group on the coumarin. The hydroxy group may improve hydrogen-bonding interactions, while the dimethylamino chain could enhance solubility.
Cephalosporin-derived pyridinylthioacetamide
While structurally distinct (a β-lactam antibiotic), this compound shares the acetamide-pyridine motif. Its antibacterial activity highlights the role of the pyridine-thioether group in targeting bacterial enzymes, contrasting with the coumarin-based compounds’ focus on eukaryotic targets like kinases or DNA topoisomerases.
Data Table: Comparative Analysis of Key Compounds
*Calculated based on molecular formula (C₁₉H₁₉N₂O₄).
Key Research Findings
Anticancer Potency : The 3,4,8-trimethyl coumarin scaffold in the target compound may enhance cytotoxicity compared to 4-methyl derivatives due to increased lipophilicity and optimized steric interactions with cellular targets like topoisomerases .
Synthetic Accessibility : The target compound’s synthesis (implied by ) likely follows routes similar to ’s derivatives, involving nucleophilic substitution of 7-hydroxycoumarin with chloroacetamide intermediates.
Thermodynamic Stability : Methyl groups on the coumarin ring may improve metabolic stability by shielding the acetamide linkage from enzymatic hydrolysis, a common issue in peptide-like drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
